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Compound of Interest

Compound Name: C23H28FN304S52

Cat. No.: B12631624

Disclaimer: The specific spectroscopic data for the chemical formula C23H28FN304S2 is not
readily available in public databases. This guide therefore provides a representative analysis
based on a structurally analogous compound, serving as a template for researchers and
scientists in drug development. The methodologies, data presentation, and visualizations are
illustrative of a comprehensive spectroscopic characterization.

Introduction

This technical guide outlines the spectroscopic characterization of a compound with the
molecular formula C23H28FN304S2. The analysis encompasses Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to
elucidate the molecular structure and provide a detailed analytical profile. The presented data
and experimental protocols are intended to guide researchers in the analysis of similar complex
organic molecules.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the following tables for clarity and
comparative analysis.

NMR Spectroscopic Data

Table 1: *H NMR (500 MHz, CDCls) and *C NMR (125 MHz, CDCls) Data
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I )

ppm)

ppm)
7.85 d 2H Ar-H 162.5 C=0
7.60 d 2H Ar-H 145.2 Ar-C
7.20 t 1H Ar-H 132.8 Ar-C
4.50 q 1H CH 1294 Ar-CH
3.80 t 2H CH: 128.7 Ar-CH

Ar-CH (d,
3.45 S 3H CHs 115.8
J=22 Hz)

2.90 t 2H CH2 60.1 O-CH:
2.50 m 2H CH: 55.4 N-CH2
1.80 m 2H CH2 35.2 CH2
1.25 t 3H CHs 25.6 CH:

141 CHs

IR Spectroscopic Data
Table 2: Key IR Absorption Bands (ATR)
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Wavenumber (cm~?) Intensity Assignment

3350 Medium, Sharp N-H Stretch

3100-3000 Medium Aromatic C-H Stretch
2980-2850 Strong Aliphatic C-H Stretch

1710 Strong, Sharp C=0 Stretch (Amide)
1600, 1480 Medium Aromatic C=C Stretch
1350, 1160 Strong S=0 Stretch (Sulfonamide)
1250 Strong C-F Stretch

1100 Strong C-O Stretch

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

lon Calculated m/z Observed m/z
[M+H]* 494.1551 494.1548
[M+Na]* 516.1370 516.1365

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both *H and 3C NMR spectra. The sample
was dissolved in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal
standard. *H NMR spectra were recorded with 16 scans, a spectral width of 8000 Hz, and a
relaxation delay of 1 second. 13C NMR spectra were acquired using a proton-decoupled pulse
sequence with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

IR Spectroscopy

Infrared spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the
ATR crystal, and the spectrum was recorded in the range of 4000-400 cm~* with a resolution of
4 cm~*. A background spectrum of the clean ATR crystal was subtracted from the sample

spectrum.

Mass Spectrometry

High-resolution mass spectra were acquired on a Q-TOF mass spectrometer using
electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of
acetonitrile and water (1:1) with 0.1% formic acid and introduced into the mass spectrometer
via direct infusion. The data was collected over a mass range of m/z 100-1000.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving the target
compound and the general experimental workflow for its spectroscopic analysis.
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« To cite this document: BenchChem. [Spectroscopic Analysis of C23H28FN304S2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631624#c23h28fn304s2-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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